![molecular formula C14H18FNO3 B2635756 Tert-butyl [1-(4-fluorophenyl)-3-oxopropyl]carbamate CAS No. 1353876-37-5](/img/structure/B2635756.png)
Tert-butyl [1-(4-fluorophenyl)-3-oxopropyl]carbamate
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Overview
Description
Tert-butyl [1-(4-fluorophenyl)-3-oxopropyl]carbamate is a chemical compound that belongs to the class of carbamates It is characterized by the presence of a tert-butyl group, a fluorophenyl group, and a carbamate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl [1-(4-fluorophenyl)-3-oxopropyl]carbamate typically involves the reaction of a carboxylic acid with di-tert-butyl dicarbonate and sodium azide. This reaction leads to the formation of an acyl azide intermediate, which undergoes a Curtius rearrangement in the presence of tetrabutylammonium bromide and zinc(II) triflate. The isocyanate derivative formed is then trapped to give the desired carbamate .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl [1-(4-fluorophenyl)-3-oxopropyl]carbamate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield alcohol derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions such as temperature, solvent, and pH are optimized based on the desired transformation.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols.
Scientific Research Applications
Tert-butyl [1-(4-fluorophenyl)-3-oxopropyl]carbamate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound can be used in studies involving enzyme inhibition and protein modification.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of tert-butyl [1-(4-fluorophenyl)-3-oxopropyl]carbamate involves its interaction with specific molecular targets. The carbamate moiety can inhibit enzymes by forming a covalent bond with the active site, thereby blocking substrate access. The fluorophenyl group enhances the compound’s binding affinity and specificity for its target.
Comparison with Similar Compounds
Similar Compounds
- Tert-butyl (4-fluorophenyl)carbamate
- Tert-butyl (3-formyl-4-hydroxyphenyl)carbamate
- Tert-butyl (S)-(1-(4-fluorophenyl)-3-hydroxypropan-2-yl)carbamate
Uniqueness
Tert-butyl [1-(4-fluorophenyl)-3-oxopropyl]carbamate is unique due to its specific structural features, such as the presence of both a fluorophenyl group and a carbamate moiety. These features contribute to its distinct chemical reactivity and biological activity, making it a valuable compound for various applications.
Biological Activity
Tert-butyl [1-(4-fluorophenyl)-3-oxopropyl]carbamate is a carbamate compound that has garnered attention in various fields of biological research due to its potential applications in enzyme inhibition and protein modification. This article provides a comprehensive overview of its biological activity, including mechanisms of action, relevant case studies, and a summary of research findings.
Chemical Structure and Properties
This compound is characterized by the following structural features:
- Tert-butyl group : This bulky group can influence the compound's solubility and steric hindrance.
- Fluorophenyl group : The presence of fluorine enhances the compound's electronic properties, potentially increasing its binding affinity to biological targets.
- Carbamate moiety : This functional group is known for its ability to form covalent bonds with enzymes, making it a candidate for enzyme inhibition studies.
The mechanism of action involves the interaction of the carbamate moiety with specific enzymes. The compound can inhibit these enzymes by forming covalent bonds at their active sites, effectively blocking substrate access. The fluorophenyl group contributes to the binding affinity, enhancing specificity for certain targets.
Enzyme Inhibition
Research indicates that this compound can act as an inhibitor for various enzymes. The compound's ability to modify proteins through covalent bonding allows it to serve as a tool in biochemical studies.
Case Studies
- Enzyme Inhibition Studies : In vitro assays have demonstrated that this compound effectively inhibits enzymes involved in metabolic pathways. For instance, it has been shown to inhibit dihydroorotate dehydrogenase (DHODH), which plays a crucial role in pyrimidine synthesis. This inhibition was confirmed through enzymatic tests and cell-based assays, indicating significant potential for therapeutic applications .
- Protein Modification : The compound has also been utilized to study protein modifications, where it serves as a model for understanding how carbamates can alter protein function through covalent attachment .
Comparative Analysis with Similar Compounds
To understand the unique properties of this compound, it is beneficial to compare it with similar compounds:
Compound Name | Structural Features | Biological Activity |
---|---|---|
Tert-butyl (4-fluorophenyl)carbamate | Lacks the oxopropyl group | Moderate enzyme inhibition |
Tert-butyl (3-formyl-4-hydroxyphenyl)carbamate | Different phenolic structure | Antioxidant properties |
Tert-butyl (S)-(1-(4-fluorophenyl)-3-hydroxypropan-2-yl)carbamate | Contains a hydroxyl group | Enhanced binding affinity |
This table highlights how the structural differences impact biological activity, particularly in terms of enzyme inhibition and binding characteristics.
Properties
IUPAC Name |
tert-butyl N-[1-(4-fluorophenyl)-3-oxopropyl]carbamate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18FNO3/c1-14(2,3)19-13(18)16-12(8-9-17)10-4-6-11(15)7-5-10/h4-7,9,12H,8H2,1-3H3,(H,16,18) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SKKQVMWQYKIFSU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CC=O)C1=CC=C(C=C1)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18FNO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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